1alpha,25-Dihydroxyvitamin d4

Description

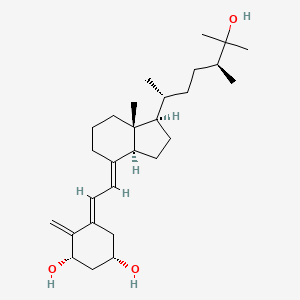

1alpha,25-Dihydroxyvitamin D4 (1α,25(OH)₂D₄) is an active metabolite of vitamin D4, a secosteroid structurally analogous to vitamin D2 (ergocalciferol) and D3 (cholecalciferol). It is characterized by a side chain containing a 24-methyl group and a double bond between C22 and C23 (unlike D3, which lacks these features) . While less studied than D2 and D3 derivatives, 1α,25(OH)₂D₄ has been identified as a biologically active compound with distinct metabolic and functional properties.

Early studies in rats demonstrated that 1α,25(OH)₂D₄ undergoes metabolic pathways similar to those of 1α,25(OH)₂D2, including hydroxylation at C24 and oxidation to calcitroic acid derivatives, but diverges from 1α,25(OH)₂D3 in its catabolism . This metabolic profile suggests structural specificity in enzymatic processing, particularly by CYP24A1, which governs the degradation of vitamin D metabolites .

Properties

Molecular Formula |

C28H46O3 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H46O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h11-12,18-19,23-26,29-31H,3,7-10,13-17H2,1-2,4-6H3/b21-11+,22-12+/t18-,19+,23+,24-,25+,26+,28-/m1/s1 |

InChI Key |

LLPKQBJHBHLEIV-BSJKTULNSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@@H](C[C@@H](C3=C)O)O)C |

Canonical SMILES |

CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonyms |

1,25-dihydroxyvitamin D4 1alpha,25-dihydroxyvitamin D4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of 1alpha,25-Dihydroxyvitamin D Compounds

| Compound | Side Chain Structure | Key Metabolic Pathways |

|---|---|---|

| 1α,25(OH)₂D3 | Saturated side chain (no C22–C23 double bond) | C24 oxidation, C3-epimerization |

| 1α,25(OH)₂D2 | 24-Methyl group, C22–C23 double bond | C24 oxidation, C23 hydroxylation |

| 1α,25(OH)₂D4 | 24-Methyl group, C22–C23 double bond | C24 oxidation, C3-epimerization |

| 24-epi-1α,25(OH)₂D2 | 24S-Methyl stereoisomer of D2 | Reduced C24 oxidation efficiency |

1α,25(OH)₂D4 shares structural homology with 1α,25(OH)₂D2, including the C22–C23 double bond and 24-methyl group, but its metabolism diverges from D3 due to these features. Unlike D3, both D2 and D4 are metabolized into 24-hydroxylated and carboxylated derivatives (e.g., calcitroic acid), but D4 uniquely undergoes C3-epimerization, a pathway also observed in D3 .

Functional and Therapeutic Implications

- Antiproliferative Effects: 1α,25(OH)₂D4 inhibits keratinocyte proliferation at nanomolar concentrations, similar to D3, but with prolonged metabolic stability due to resistance to C24 oxidation .

- Metabolic Stability : Unlike D3, which is rapidly inactivated via C24 hydroxylation, D4’s metabolism favors C3-epimerization, producing 1α,25(OH)₂-3-epi-D4, a metabolite with retained VDR-binding capacity .

- Species-Specific Metabolism : In rats, D4 is metabolized into 24,25-dihydroxy and 24-oxo derivatives akin to D2, but human studies suggest interspecies variability in CYP24A1 activity .

Q & A

Basic: What are the primary metabolic pathways involved in the activation and degradation of 1α,25-dihydroxyvitamin D₄, and how can researchers experimentally track these pathways?

1α,25-Dihydroxyvitamin D₄ is metabolically activated via 25-hydroxylation in the liver (catalyzed by CYP2R1) and subsequent 1α-hydroxylation in the kidney (mediated by CYP27B1). Degradation occurs via 24-hydroxylation by CYP24A1, which is feedback-regulated by the hormone itself . To track these pathways, researchers can:

- Use radiolabeled vitamin D analogs (e.g., ³H- or ¹⁴C-labeled substrates) in in vitro microsomal assays or in vivo pharmacokinetic studies.

- Quantify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards .

- Monitor enzyme expression using qPCR or Western blotting for CYP27B1 and CYP24A1 .

Basic: What experimental models are appropriate for studying the pharmacokinetics and toxicity of 1α,25-dihydroxyvitamin D₄?

- In vitro models : Human hepatocyte cultures for hepatic metabolism, and renal proximal tubule cells for 1α-hydroxylation activity .

- In vivo models : Rodent studies (rats/mice) with dietary vitamin D₄ supplementation to assess serum 25(OH)D₄ and 1α,25(OH)₂D₄ levels. Note that species-specific differences exist in CYP24A1 activity .

- Toxicity endpoints : Measure hypercalcemia (serum ionized calcium), urinary calcium excretion, and tissue calcification via histopathology. Toxicity thresholds in rodents occur at serum 25(OH)D₄ >750 nmol/L .

Advanced: How can researchers resolve contradictions between in vitro antiproliferative effects of 1α,25-dihydroxyvitamin D₄ and its limited efficacy in in vivo cancer models?

- Mechanistic discordance : In vitro studies often use supraphysiological doses (10⁻⁷–10⁻⁹ M), while in vivo bioavailability is limited by rapid catabolism (CYP24A1) and protein binding. Mitigate this by:

- Model selection : Use orthotopic or immunocompetent animal models instead of xenografts to better replicate tumor microenvironment interactions .

Advanced: What molecular mechanisms underlie the non-calcemic immune-modulatory effects of 1α,25-dihydroxyvitamin D₄, and how can these be dissected experimentally?

- Key pathways :

- Methodology :

Advanced: How can researchers account for inter-individual variability in 25-hydroxyvitamin D₄ levels when designing clinical trials targeting 1α,25(OH)₂D₄-mediated outcomes?

- Stratification : Pre-screen participants for baseline 25(OH)D₄ levels and stratify cohorts into deficient (<30 nmol/L), insufficient (30–50 nmol/L), and sufficient (>50 nmol/L) groups .

- Dose adjustment : Use pharmacokinetic modeling to tailor supplementation doses based on baseline status. For example, a 1000 IU/day increase typically raises 25(OH)D₄ by 6–10 nmol/L .

- Outcome normalization : Express results as a function of achieved 25(OH)D₄ concentration rather than fixed doses .

Advanced: What advanced techniques are recommended for studying tissue-specific VDR signaling and extra-renal 1α-hydroxylation of 25(OH)D₄?

- Spatial transcriptomics : Map VDR and CYP27B1 expression across tissues (e.g., skin, immune cells) .

- CRISPR-Cas9 editing : Generate cell lines with tissue-specific VDR or CYP27B1 knockouts to assess localized hormone synthesis .

- MALDI imaging mass spectrometry : Visualize 1α,25(OH)₂D₄ distribution in tissue sections .

Advanced: How do drug-induced changes in CYP3A4/CYP24A1 activity impact 1α,25-dihydroxyvitamin D₄ function, and how can this be modeled in preclinical studies?

- Mechanism : CYP3A4 induction (e.g., by rifampin) accelerates 1α,25(OH)₂D₄ catabolism, reducing bioavailability. Conversely, CYP24A1 inhibitors (e.g., genistein) enhance hormone persistence .

- Modeling :

- Co-culture intestinal (Caco-2) and hepatic (HepG2) cells to simulate first-pass metabolism .

- Use humanized CYP3A4/CYP24A1 transgenic mice to predict drug-hormone interactions .

Advanced: What strategies are effective for reconciling contradictory data between genomic and non-genomic actions of 1α,25-dihydroxyvitamin D₄?

- Genomic vs. non-genomic : Genomic effects require hours/days (VDR-mediated transcription), while non-genomic effects (e.g., calcium influx) occur within minutes.

- Experimental approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.